4-Heptylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDEFBFJLKPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037714 | |
| Record name | 4-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987-50-4, 72624-02-3 | |
| Record name | 4-n-Heptylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Heptylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, heptyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Heptylphenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, heptyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-heptylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HEPTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Heptylphenol can be synthesized through various laboratory methods. One common method involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is produced through similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Enzymatic Oxidation by Vanillyl-Alcohol Oxidase
Vanillyl-alcohol oxidase, a covalent flavoprotein, catalyzes regio- and stereospecific conversions of 4-alkylphenols. For 4-heptylphenol, the enzyme primarily oxidizes the alkyl side chain, leading to the formation of 1-(4'-hydroxyphenyl)alkenes as major products. The reaction mechanism involves hydroxylation at the benzylic position, followed by dehydration to generate alkenes .
Key findings:
-
Substrate specificity: Medium-chain 4-alkylphenols (e.g., 4-n-propylphenol, 4-sec-butylphenol) are exclusively converted to alkenes, while shorter chains (e.g., 4-ethylphenol) yield alcohols .
-
Stereochemical outcomes: The enzymatic conversion of 4-n-propylphenol produces a mixture of cis- and trans-isomers of 1-(4'-hydroxyphenyl)propene, with mass spectral analysis confirming identical molecular ions (m/z 134) and diagnostic fragments (132, 107) .
-
Side-chain length effects: Longer alkyl chains (e.g., 4-n-nonylphenol) require extended reaction times (~120 minutes) compared to shorter chains (e.g., 4-n-pentylphenol, 0.5 mM substrate concentration) .
Tyrosinase-Mediated Reactions
Tyrosinase catalyzes the oxidation of substituted phenols, including 4-alkylphenols. For this compound, the enzyme facilitates hydroxylation at the alkyl side chain, though reactivity varies with chain length:
-
Shorter chains (e.g., 4-n-pentylphenol) react faster (60 minutes for full conversion) compared to longer chains (e.g., 4-n-nonylphenol, ~120 minutes) .
-
Active-site interactions: Molecular dynamics simulations reveal that longer alkyl chains rotate in the enzyme’s binding pocket to accommodate steric constraints, weakening π–π stacking with active-site residues (e.g., F264) .
Comparison of reaction kinetics:
| Alkyl Chain Length | Reaction Time | Substrate Concentration | Observation |
|---|---|---|---|
| 4-n-Pentylphenol | ~60 minutes | 0.5 mM | Rapid conversion |
| 4-n-Heptylphenol | ~120 minutes | 0.05–0.5 mM | Slower due to chain length |
Environmental and Biochemical Implications
This compound has been identified as an endocrine disruptor , exhibiting estrogenic activity that mimics natural steroid hormones . Its biocatalytic reactions are critical for understanding its metabolic fate and environmental persistence. For instance, vanillyl-alcohol oxidase-mediated alkene formation may influence its bioaccumulation or degradation pathways .
Structural and Reactivity Factors
The molecular structure of this compound (C₁₃H₂₀O) includes a heptyl alkyl chain attached to a phenol ring. Reactivity is influenced by:
Scientific Research Applications
Industrial Applications
4-Heptylphenol is primarily used as a chemical intermediate in the production of various polymers and resins. Its unique structure allows it to serve as a building block in synthesizing more complex compounds.
- Polymer Production : The compound is utilized in creating phenolic resins, which are important in adhesives, coatings, and plastics. These materials are valued for their durability and resistance to heat and chemicals.
- Antioxidants : this compound can function as an antioxidant in rubber and other materials, helping to prevent degradation from oxidative stress during processing and use.
Environmental Research Applications
Given its classification as an alkylphenol, this compound has garnered attention in environmental research due to its potential ecological risks.
- Toxicity Studies : Research indicates that this compound exhibits varying degrees of toxicity to aquatic organisms. A study using Quantitative Structure-Activity Relationship (QSAR) models predicted its harmful concentration levels in aquatic environments, suggesting that longer alkyl chains increase toxicity .
- Ecological Risk Assessment : The compound has been included in ecological risk assessments due to its endocrine-disrupting properties. Regulatory bodies are evaluating its impact on aquatic life, particularly concerning its presence in wastewater treatment effluents .
Human Health Implications
This compound is not naturally occurring but has been identified in human blood samples from individuals exposed to this compound or its derivatives . This raises concerns about potential health risks associated with exposure.
- Metabolism and Toxicology : As part of the human exposome, this compound's metabolites are studied for their effects on human health. Understanding how this compound interacts with biological systems is crucial for assessing its safety .
- Endocrine Disruption : The compound has been flagged for its potential endocrine-disrupting effects, which may lead to reproductive and developmental issues if exposure occurs at significant levels .
Case Study 1: QSAR Modeling for Aquatic Toxicity
A comprehensive study developed QSAR models to predict the aquatic toxicity of various alkylphenols, including this compound. The findings indicated a significant risk posed by this compound to aquatic organisms, highlighting the need for regulatory scrutiny and further testing to establish safe exposure limits .
Case Study 2: Environmental Monitoring
Monitoring studies have detected this compound in various waterways, emphasizing the importance of understanding its environmental fate and transport mechanisms. These studies contribute to ongoing assessments aimed at mitigating the ecological risks associated with alkylphenols .
Mechanism of Action
4-Heptylphenol is known to interact with estrogen receptors in various organisms, including fish, humans, and rats. It can bind to these receptors and activate them, leading to changes in gene expression and cellular metabolism. This interaction can influence various biological pathways, including inflammation and disrupted neuroendocrine signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkylphenols
Alkylphenols with para-substituted linear or branched alkyl chains are widely studied for their environmental and toxicological impacts. Below, 4-heptylphenol is compared to homologs with alkyl chains ranging from C₁ (methyl) to C₁₀ (decyl).
Physicochemical Properties
Key physicochemical trends include:
- Example: 4-methylphenol (logP ~1.9) vs. 4-octylphenol (logP ~5.8) .
- Water solubility : Decreases with longer alkyl chains.
Table 1: Physicochemical Comparison of Para-Substituted Alkylphenols
| Compound Name | Alkyl Chain Length | logP (Trend) | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 4-Methylphenol | 1 | Low (~1.9) | C₇H₈O | Disinfectants, resins |
| 4-Ethylphenol | 2 | Moderate | C₈H₁₀O | Pharmaceuticals, fragrances |
| 4-Pentylphenol | 5 | High | C₁₁H₁₆O | Surfactants, lubricants |
| This compound | 7 | Higher | C₁₃H₂₀O | Lubricant additives |
| 4-Nonylphenol | 9 | Very High | C₁₅H₂₄O | Detergents (restricted in EU) |
| 4-Decylphenol | 10 | Highest | C₁₆H₂₆O | Industrial surfactants |
Toxicological Profiles
Toxicity varies with alkyl chain length due to differences in bioavailability and receptor interactions:
- Endocrine disruption: Estrogenic potency generally increases with chain length. 4-Nonylphenol is the most potent, while this compound shows moderate activity .
- Mitochondrial effects: this compound induces mitochondrial membrane hyperpolarization in placental cells at 10 µM, comparable to bisphenol A and diethylstilbestrol .
Table 2: Comparative Toxicity of Selected Alkylphenols
Environmental Persistence and Regulation
- Bioaccumulation : Longer alkyl chains (e.g., C₇–C₁₀) correlate with higher persistence in sediments and fatty tissues .
- Regulatory measures: this compound is listed as an SVHC due to endocrine-disrupting effects, with restrictions effective from 2025 . 4-Nonylphenol faces stricter bans in consumer products under EU Directive 2003/53/EC .
Key Research Findings
Structural Activity Relationship (SAR): Para-substituted alkylphenols with C₇–C₁₀ chains exhibit optimal balance between lipophilicity and receptor binding, maximizing endocrine disruption .
Mixture toxicity: this compound often coexists with branched isomers in industrial formulations, complicating risk assessments .
Analytical challenges : Detection in environmental samples requires advanced methods like HS-SPME–GC–MS due to low concentrations .
Biological Activity
4-Heptylphenol is an alkylphenol compound that has garnered attention due to its biological activities, particularly its interactions with biological systems and potential endocrine-disrupting properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound, with the chemical formula CHO, is characterized by a heptyl group attached to the para position of a phenolic ring. The lipophilicity of this compound is indicated by its logP value of 4.85, which suggests significant hydrophobic properties that may influence its biological interactions .
1. Interaction with TRPA1 Receptors
Research has shown that this compound acts as an agonist for the transient receptor potential ankyrin 1 (TRPA1) channel. This interaction is crucial for understanding its potential effects on sensory neurons and pain pathways. The following table summarizes the concentration-dependent effects of various alkylphenols, including this compound, on mTRPA1 activity:
| Compound | EC (µM) | LogP |
|---|---|---|
| 4-Methylphenol | >1000 | 2.18 |
| 4-Ethylphenol | 100 | 2.63 |
| 4-Propylphenol | 20 | 3.07 |
| This compound | 5 | 4.85 |
| 4-Octylphenol | <5 | 5.30 |
As seen in the table, this compound induces significant intracellular calcium responses at low concentrations (5 µM), indicating strong activity compared to shorter-chain analogs .
2. Endocrine Disruption Potential
Phenolic compounds, including alkylphenols like this compound, are known for their potential to mimic estrogen and disrupt endocrine function. A study examining hindered phenols found that these compounds can interact with estrogen receptors (ER), raising concerns about their role in reproductive and developmental toxicity .
The following table summarizes findings related to the estrogenic activity of various alkylphenols:
| Compound | Estrogenic Activity |
|---|---|
| Nonylphenol | High |
| Octylphenol | Moderate |
| This compound | Moderate to High |
| Butylphenol | Low |
This data suggests that while this compound exhibits moderate to high estrogenic activity, it may not be as potent as nonylphenol but still poses risks for endocrine disruption .
Case Study: Toxicity Assessments
A case study focusing on the toxicological profile of alkylphenols highlighted the acute toxicity and skin irritation potential of compounds similar to this compound. In laboratory assessments, severe skin irritation was observed with prolonged exposure to high concentrations of related phenolic compounds .
Key findings from this case study include:
- Skin Irritation: Application of nonylphenols resulted in necrosis and severe irritation in rabbit models.
- Reproductive Toxicity: Alkylphenols have been classified under reproductive toxicity categories due to their endocrine-disrupting capabilities.
These findings underscore the importance of evaluating the safety profiles of alkylphenols like this compound in consumer products and environmental contexts .
Environmental Impact
The environmental persistence and bioaccumulation potential of alkylphenols are critical factors for assessing their ecological risks. Studies indicate that compounds like this compound can accumulate in aquatic environments, posing risks to wildlife . The following table summarizes ecotoxicity data relevant to alkylphenols:
| Compound | PNEC (µg/L) | Aquatic Toxicity Level |
|---|---|---|
| Nonylphenol | 2 | High |
| Octylphenol | 5 | Moderate |
| This compound | 2 | Moderate |
The predicted no-effect concentration (PNEC) for aquatic environments indicates that even low concentrations can have adverse effects on aquatic organisms, necessitating further research into mitigation strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
